molecular formula C28H31NO8 B3037025 Erythro-canabisine H CAS No. 403647-08-5

Erythro-canabisine H

Cat. No. B3037025
CAS RN: 403647-08-5
M. Wt: 509.5 g/mol
InChI Key: PJAFJMNWVUKNOR-MGBVTPAKSA-N
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Description

Erythro-canabisine H is a tetrahydroisoquinoline alkaloid. It is one of the new lignanamides, along with grossamide K, that were isolated and structurally characterized from the bark of kenaf (Hibiscus cannabinus) .


Synthesis Analysis

This compound was isolated from the acetone extract of the bark of Hibiscus cannabinus . The structures of the new lignanamides were established by spectroscopic methods including 2D NMR techniques .


Molecular Structure Analysis

The molecular formula of this compound is C28H31NO8. The structure was established by spectroscopic methods including 2D NMR techniques .

Scientific Research Applications

Identification and Characterization

  • Lignanamides Discovery : A study identified Erythro-canabisine H as a new acyclic phenylpropane lignanamide from the bark of Hibiscus cannabinus. This discovery was significant for understanding the phytochemical composition of this plant and its potential applications in various scientific fields (Seca et al., 2001).

Chemical Synthesis Approaches

  • Synthesis of Related Compounds : Research into the regioselective oxidation for the synthesis of natural compounds, such as Canabisin D, provides insights into methodologies that might be applicable for synthesizing related compounds, including this compound. These methods are crucial for creating compounds in quantities sufficient for research and potential therapeutic applications (Li et al., 2015).

Broader Research Implications

  • While specific studies directly addressing the applications of this compound are limited, research in related areas, such as erythropoiesis and the role of erythrocytes in drug delivery systems, can indirectly inform potential applications of this compound. For instance, understanding erythropoiesis and the properties of erythrocytes could be relevant if this compound has implications in blood-related disorders or treatments (Ingram, 1972), (Hamidi & Tajerzadeh, 2003).

properties

IUPAC Name

(E)-3-[4-[(1S,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3-methoxyphenyl]-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO8/c1-35-24-16-20(7-10-22(24)32)28(34)26(17-30)37-23-11-5-19(15-25(23)36-2)6-12-27(33)29-14-13-18-3-8-21(31)9-4-18/h3-12,15-16,26,28,30-32,34H,13-14,17H2,1-2H3,(H,29,33)/b12-6+/t26-,28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAFJMNWVUKNOR-MGBVTPAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)OC(CO)C(C3=CC(=C(C=C3)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)O)O[C@@H](CO)[C@H](C3=CC(=C(C=C3)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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